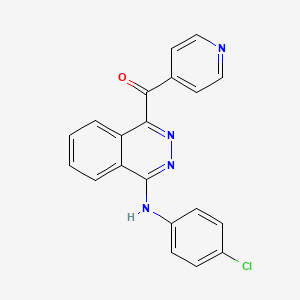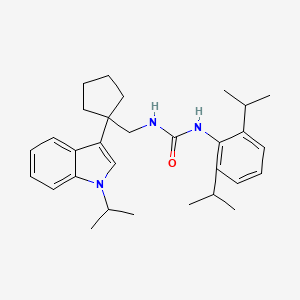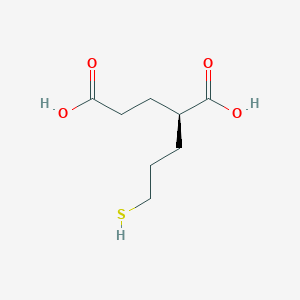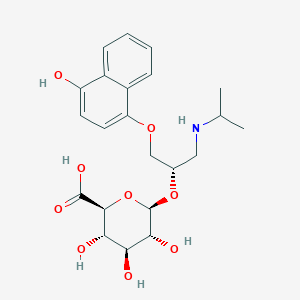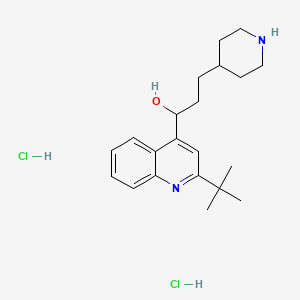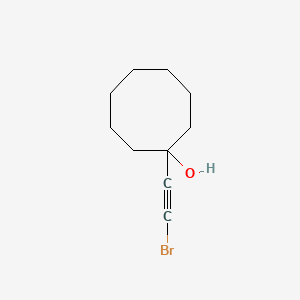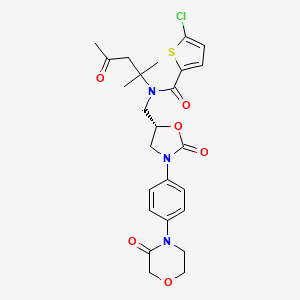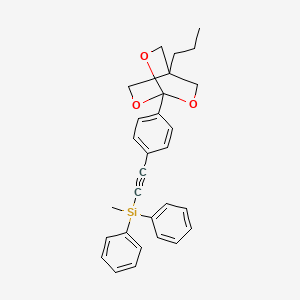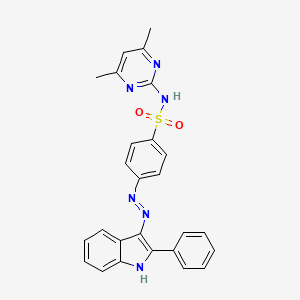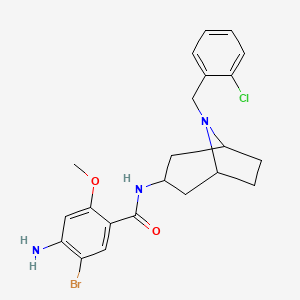
Finalgon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Finalgon is a topical ointment primarily used for the relief of muscle and joint pain. It contains two active ingredients: nonivamide and nicoboxil. Nonivamide is a synthetic capsaicinoid, similar to the compound found in chili peppers, while nicoboxil is a nicotinic acid ester. These ingredients work together to provide a warming sensation that helps alleviate pain by increasing blood flow to the affected area .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nonivamide: Nonivamide is synthesized through the reaction of vanillylamine with pelargonic acid. The reaction typically occurs under mild heating conditions and in the presence of a catalyst to facilitate the formation of the amide bond.
Nicotinic Acid Butoxyethyl Ester (Nicoboxil): Nicoboxil is synthesized by esterifying nicotinic acid with butoxyethanol. This reaction is typically carried out under acidic conditions to promote esterification.
Industrial Production Methods
Industrial production of Finalgon involves the large-scale synthesis of nonivamide and nicoboxil, followed by their incorporation into a suitable ointment base. The process includes stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Nonivamide can undergo oxidation reactions, particularly at the vanillyl group, leading to the formation of quinones.
Reduction: Nicoboxil can be reduced to its corresponding alcohol under mild reducing conditions.
Substitution: Both nonivamide and nicoboxil can undergo substitution reactions, particularly at the amide and ester functionalities, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation of Nonivamide: Formation of quinones and other oxidized derivatives.
Reduction of Nicoboxil: Formation of butoxyethanol and nicotinic acid.
Substitution Reactions: Formation of various substituted amides and esters depending on the nucleophile used.
Applications De Recherche Scientifique
Finalgon has a wide range of applications in scientific research, particularly in the fields of medicine and biology:
Vasodilation Studies: The compound is used to study the mechanisms of vasodilation and blood flow regulation due to its ability to increase local blood circulation.
Muscle Oxygenation: Research has shown that this compound can enhance muscle oxygenation, making it a valuable tool in sports medicine and exercise physiology.
Inflammation Research: This compound is used to investigate the inflammatory response and the efficacy of anti-inflammatory treatments.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Capsaicin: Like nonivamide, capsaicin is a capsaicinoid found in chili peppers and is used in topical pain relief products.
Methyl Salicylate: Another topical analgesic that provides pain relief through a warming sensation.
Menthol: Often used in combination with other analgesics for its cooling and pain-relieving properties.
Uniqueness of Finalgon
This compound’s unique combination of nonivamide and nicoboxil provides a synergistic effect that enhances its pain-relieving properties. The dual action of capsaicinoid-induced heat and nicotinic acid ester-induced vasodilation makes it particularly effective for localized pain relief .
Propriétés
Numéro CAS |
93746-32-8 |
|---|---|
Formule moléculaire |
C29H44N2O6 |
Poids moléculaire |
516.7 g/mol |
Nom IUPAC |
2-butoxyethyl pyridine-3-carboxylate;4-hydroxy-3-methoxy-N-nonylbenzamide |
InChI |
InChI=1S/C17H27NO3.C12H17NO3/c1-3-4-5-6-7-8-9-12-18-17(20)14-10-11-15(19)16(13-14)21-2;1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h10-11,13,19H,3-9,12H2,1-2H3,(H,18,20);4-6,10H,2-3,7-9H2,1H3 |
Clé InChI |
NNYPTHPMIHGVJY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCNC(=O)C1=CC(=C(C=C1)O)OC.CCCCOCCOC(=O)C1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


